molecular formula C6H5ClN2O2 B1532675 6-Chloro-N-hydroxynicotinamide CAS No. 1263094-64-9

6-Chloro-N-hydroxynicotinamide

Cat. No.: B1532675
CAS No.: 1263094-64-9
M. Wt: 172.57 g/mol
InChI Key: KOHQAUNAFDWCEV-UHFFFAOYSA-N
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Description

6-Chloro-N-hydroxynicotinamide, with the molecular formula C6H6ClN3O and a molecular weight of approximately 171.58 g/mol, is a chemical compound of interest in medicinal and organic chemistry research . As a derivative of nicotinamide (vitamin B3), its core research value lies in its potential as a molecular scaffold for developing novel bioactive molecules . The structure, featuring a chlorinated pyridine ring and a N-hydroxyamidine group, makes it a versatile building block for synthesizing more complex structures, such as salts and co-crystals, which can be critical in modulating the physicochemical properties of potential pharmaceutical ingredients . While specific mechanistic studies on this exact compound are sparse, research on analogous nicotinamide derivatives provides strong direction for its applications. Nicotinamide is a well-known precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular metabolism, energy production, and DNA repair . Furthermore, nicotinamide derivatives have been extensively investigated as inhibitors of enzymes like SIRT1 (a NAD+-dependent deacetylase) and as templates for kinase inhibitors in oncology research . The chloro and N-hydroxy substituents on this particular nicotinamide analog may be utilized to explore structure-activity relationships in these areas, potentially leading to compounds with enhanced potency or selectivity. This product is offered for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

6-chloro-N-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHQAUNAFDWCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloronicotinic Acid or 6-Chloronicotinamide

A common precursor is 6-chloronicotinic acid or 6-chloronicotinamide, which can be prepared via electrophilic aromatic substitution or halogenation reactions on nicotinic acid derivatives.

  • Chlorination Methods: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to selectively substitute the 6-position on the pyridine ring.
  • Reaction Conditions: Typically, the reaction is performed under reflux in solvents like dichloromethane or dioxane, with temperature control to prevent side products such as 2-chloronicotinoyl chloride formation.

For example, in related nicotinamide derivatives, 2-hydroxynicotinic acid was converted to its acid chloride using thionyl chloride in dichloromethane at reflux for 3 hours, which was then used for further amide formation.

Formation of the N-Hydroxynicotinamide Moiety

The key transformation to obtain the N-hydroxyamide involves converting the amide nitrogen into an N-hydroxylamine group.

  • Direct Hydroxylamine Substitution: One approach is the reaction of the corresponding nicotinamide with hydroxylamine or hydroxylamine derivatives under mild conditions.
  • Activation of Amide: Alternatively, the amide can be activated (e.g., via formation of an acid chloride intermediate) followed by nucleophilic substitution with hydroxylamine to yield the N-hydroxynicotinamide.

This step requires optimization to prevent hydrolysis or decomposition of the sensitive N-hydroxyamide group.

Representative Synthetic Scheme (Generalized)

Step Reactants Reagents/Conditions Product
1 Nicotinic acid or nicotinamide Chlorinating agent (e.g., SOCl2, POCl3), reflux in DCM 6-Chloronicotinic acid or 6-chloronicotinamide
2 6-Chloronicotinamide Hydroxylamine (NH2OH), mild base, controlled temperature 6-Chloro-N-hydroxynicotinamide

Research Findings and Optimization Notes

  • Solvent Choice: Dichloromethane is preferred over dioxane in acid chloride formation to minimize side products.
  • Temperature Control: Maintaining reaction temperature below 70 °C is critical during acid chloride formation to avoid 2-chloronicotinoyl chloride byproduct.
  • Yields: Related nicotinamide derivatives with hydroxylamine substitution have been reported with high yields (~80%) after recrystallization from hexane/ethyl acetate.
  • Isomer Stability: The N-hydroxyamide tends to favor the (Z)-isomer due to intramolecular hydrogen bonding, which is important for biological activity and stability.

Comparative Data on Related Nicotinamide Derivatives

A study on 2-hydroxy-N-(alkylphenyl)nicotinamides (structurally related compounds) showed that electron-withdrawing substituents such as chloro groups enhance biological activity, indicating the importance of the chloro substituent position and the N-hydroxy group for activity. This supports the synthetic focus on 6-chloro substitution combined with N-hydroxylation.

Compound Substituent Yield (%) Notes
2-Hydroxynicotinoyl chloride (intermediate) ~80 Prepared by SOCl2 in DCM, reflux 3 h
2-Hydroxy-N-(alkylphenyl)nicotinamides Various alkyl groups ~80 Recrystallized, potent anti-inflammatory activity
This compound 6-Cl, N-OH Not explicitly reported Synthesized by analogous methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-hydroxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield 6-chloronicotinic acid, while reduction could produce 6-chloro-N-aminonicotinamide. Substitution reactions can result in various derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-N-hydroxynicotinamide include:

Uniqueness

This compound is unique due to the presence of both chlorine and hydroxyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .

Biological Activity

6-Chloro-N-hydroxynicotinamide (CAS No. 1263094-64-9) is a chemical compound with significant biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview

This compound has the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It is known to interact with various enzymes and proteins, playing a crucial role in several biochemical pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism.

Target Enzymes:
The compound primarily acts as an inhibitor of NAD+-dependent enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and affect cellular stress responses.

Biochemical Pathways:
It is involved in the degradation of nicotinic acid by aerobic bacteria and participates in the nicotinic acid degradation pathway. The compound catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to form 2,5-dihydroxypyridine, with the oxidation of NADH occurring concurrently.

Cellular Effects

Influence on Cellular Processes:
Research indicates that this compound affects various cellular processes such as cell signaling pathways, gene expression, and metabolism. Its inhibition of PARPs can lead to cell cycle arrest and increased apoptosis in cancerous cells.

Dosage Effects:
Studies conducted on animal models reveal that the compound exhibits dose-dependent inhibition of NAD+-dependent enzymes. Higher concentrations result in more pronounced biological effects, suggesting its potential use in therapeutic applications for cancer treatment.

Table 1: Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits NAD+-dependent enzymes (e.g., PARPs) affecting DNA repair mechanisms
Apoptosis Induction Promotes apoptosis in cancer cells through cell cycle arrest
Cell Signaling Modulation Alters gene expression and cellular metabolism
Antibacterial Properties Exhibits activity against certain bacterial strains

Case Studies

  • Cancer Cell Studies:
    In vitro studies have shown that treatment with this compound results in significant cytotoxicity against various cancer cell lines. For instance, it has been observed to induce reactive oxygen species (ROS) production leading to DNA damage and apoptosis in malignant melanoma cells .
  • Animal Model Research:
    Animal studies indicate that administration of this compound leads to reduced tumor growth rates and enhanced survival outcomes when used in conjunction with traditional chemotherapeutics.
  • Mechanistic Insights:
    Further investigations into its mechanism revealed that binding interactions with NAD+-dependent enzymes prevent substrate binding, effectively inhibiting their activity and leading to downstream effects on cellular functions.

Q & A

Q. What environmental degradation pathways are observed for this compound, and how can they be modeled in laboratory settings?

  • Under UV light or microbial action, the compound undergoes photolysis (cleavage of the C-Cl bond) and hydroxylation at the chloro position. Simulate environmental degradation using a Xenon arc lamp (mimicking sunlight) in aqueous buffers (pH 5–9). LC-MS/MS can identify transformation products like 6-hydroxynicotinamide (m/z 139.1) and chlorinated quinones .

Methodological Guidelines

Q. What guidelines should researchers follow when reporting experimental procedures for this compound synthesis?

  • Adhere to NIH reporting standards : detail reaction stoichiometry, solvent volumes, and purification steps (e.g., column chromatography with silica gel 60, 230–400 mesh). Include full spectral data (IR, NMR, MS) and error margins for yields. For biological studies, specify concentrations in µM (e.g., IC₅₀) and validate assays with positive/negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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